(3-Amino-4-(dimethylamino)phenyl)boronic acid
Beschreibung
(3-Amino-4-(dimethylamino)phenyl)boronic acid is an organoboron compound with the molecular formula C8H12BNO2. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Eigenschaften
Molekularformel |
C8H13BN2O2 |
|---|---|
Molekulargewicht |
180.01 g/mol |
IUPAC-Name |
[3-amino-4-(dimethylamino)phenyl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5,12-13H,10H2,1-2H3 |
InChI-Schlüssel |
YBECOGZJWDFRET-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)N(C)C)N)(O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of (3-Amino-4-(dimethylamino)phenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(3-Amino-4-(dimethylamino)phenyl)boronic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(3-Amino-4-(dimethylamino)phenyl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Amino-4-(dimethylamino)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation process, where the boronic acid transfers its organic group to a palladium catalyst. This process is followed by oxidative addition and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3-Amino-4-(dimethylamino)phenyl)boronic acid include:
4-(Dimethylamino)phenylboronic acid: This compound has similar applications in Suzuki-Miyaura cross-coupling reactions.
4-Aminophenylboronic acid pinacol ester: Used in similar reactions and has comparable properties.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and selectivity in various chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
